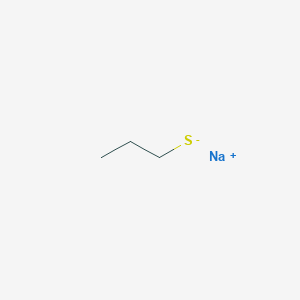

sodium;propane-1-thiolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium propane-1-thiolate, also known as sodium 1-propanethiolate, is an organosulfur compound with the molecular formula CH₃CH₂CH₂SNa. It is a salt derived from propane-1-thiol and sodium. This compound is known for its strong nucleophilic properties, making it a valuable reagent in organic synthesis. It is typically found as a solid and is highly reactive due to the presence of the thiolate anion.

準備方法

Synthetic Routes and Reaction Conditions: Sodium propane-1-thiolate can be synthesized through several methods:

Reaction with Thiourea: One common method involves the reaction of bromopropane with thiourea in a methanol solution. The mixture is refluxed for three hours, followed by the addition of dilute sodium hydroxide solution and further refluxing for six hours.

Reaction with Sodium Hydrosulfide: Another method involves the reaction of halogenated propane with sodium hydrosulfide.

Reaction with Hydrogen Sulfide: Propanol can also react with hydrogen sulfide to produce sodium propane-1-thiolate.

Industrial Production Methods: Industrial production of sodium propane-1-thiolate typically follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.

Types of Reactions:

Nucleophilic Substitution: Sodium propane-1-thiolate is a strong nucleophile and is commonly used in nucleophilic substitution reactions, particularly S_N2 reactions. It can react with alkyl halides to form thioethers.

Oxidation: This compound can undergo oxidation to form disulfides.

Dealkylation: Sodium propane-1-thiolate can dealkylate hindered esters and lactones, as well as aryl methyl ethers.

Common Reagents and Conditions:

Nucleophilic Substitution: Alkyl halides are common reagents, and reactions are typically carried out in polar aprotic solvents.

Oxidation: Iodine (I₂) or other mild oxidants are used under controlled conditions to avoid over-oxidation.

Major Products:

Thioethers: Formed from nucleophilic substitution reactions.

Disulfides: Formed from oxidation reactions.

科学的研究の応用

Sodium propane-1-thiolate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent for the synthesis of various thiol esters and thioethers.

Biochemistry: It can be used to modify proteins and peptides by introducing thiol groups.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target thiol-containing enzymes.

Industry: It is used in the production of pesticides and insecticides.

作用機序

The primary mechanism of action for sodium propane-1-thiolate involves its strong nucleophilic properties. The thiolate anion (S⁻) readily attacks electrophilic centers in organic molecules, facilitating nucleophilic substitution and dealkylation reactions. This reactivity is due to the high polarizability of sulfur, which makes the thiolate anion a more effective nucleophile compared to oxygen-based nucleophiles .

類似化合物との比較

- Sodium Methanethiolate (CH₃SNa)

- Sodium Ethanethiolate (C₂H₅SNa)

- Sodium 2-Propanethiolate (C₃H₇SNa)

Comparison:

- Nucleophilicity: Sodium propane-1-thiolate is a stronger nucleophile compared to sodium methanethiolate and sodium ethanethiolate due to the longer carbon chain, which increases the electron-donating effect.

- Reactivity: It is more reactive than sodium 2-propanethiolate because the linear structure of propane-1-thiolate allows for easier access to the reactive site.

- Applications: While all these compounds are used in organic synthesis, sodium propane-1-thiolate is particularly favored for reactions requiring strong nucleophiles and for the synthesis of more complex thioethers and thiol esters .

特性

IUPAC Name |

sodium;propane-1-thiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSFHIIADLZQJP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)

![sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7802333.png)